molecular formula C19H21FN2O3 B2898770 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide CAS No. 1704606-56-3

3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2898770
CAS No.: 1704606-56-3
M. Wt: 344.386
InChI Key: UVWWNXIDIILGOS-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a fluorine atom, a methoxy group, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is to start with 1-methylindole, which undergoes a series of reactions to introduce the hydroxyethyl group and the fluorinated benzamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides for amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Typical reagents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium thiocyanate.

Major Products Formed

  • Oxidation: : Formation of 3-fluoro-N-(2-oxo-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.

  • Reduction: : Formation of 3-fluoro-N-(2-amino-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, fluorinated benzamides have shown potential as enzyme inhibitors, which can be useful in studying metabolic pathways and developing new therapeutic agents.

Medicine

Medically, this compound may have applications in the development of drugs targeting various diseases, such as cancer, due to its ability to interact with biological targets.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methoxy group may modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide

  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide

  • 3-fluoro-N-(2-hydroxy-2-(indolin-5-yl)ethyl)-4-methoxybenzamide

Uniqueness

The uniqueness of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide lies in its combination of fluorine and methoxy groups, which can significantly alter its biological activity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWWNXIDIILGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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